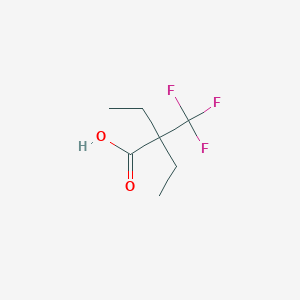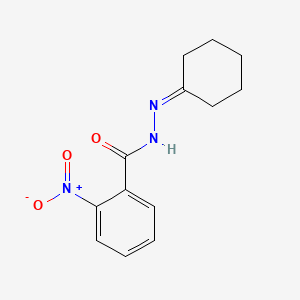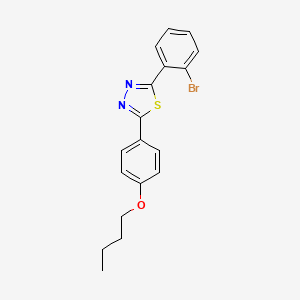
2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with 4-butoxybenzoyl chloride in the presence of a base to form an intermediate, which then undergoes cyclization with thiosemicarbazide under acidic conditions to yield the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for thiadiazoles often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the sulfur and nitrogen atoms in the ring.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in cell signaling, DNA replication, or protein synthesis.
相似化合物的比较
Similar Compounds
2-Phenyl-5-(4-butoxyphenyl)-1,3,4-thiadiazole: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-(2-Chlorophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole: Contains a chlorine atom instead of bromine, leading to different chemical properties.
2-(2-Bromophenyl)-5-phenyl-1,3,4-thiadiazole: Lacks the butoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(2-Bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole is unique due to the presence of both bromine and butoxy groups, which can influence its chemical reactivity, solubility, and biological activity. These functional groups can enhance its potential as a versatile compound for various applications.
属性
分子式 |
C18H17BrN2OS |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
2-(2-bromophenyl)-5-(4-butoxyphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C18H17BrN2OS/c1-2-3-12-22-14-10-8-13(9-11-14)17-20-21-18(23-17)15-6-4-5-7-16(15)19/h4-11H,2-3,12H2,1H3 |
InChI 键 |
RWLFHYOICCWJGK-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



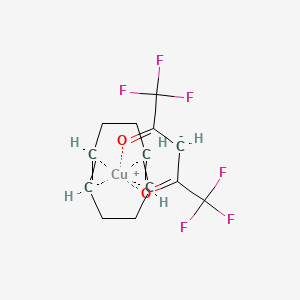
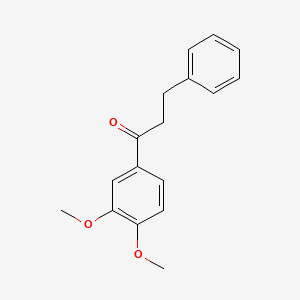
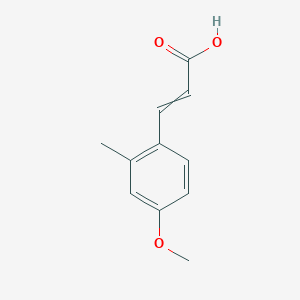

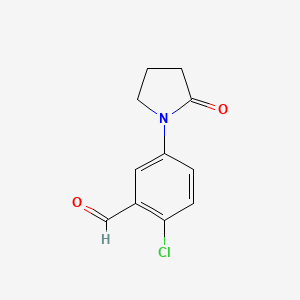
![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12448340.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B12448351.png)
![Propyl 4-[({[3-(propan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]benzoate](/img/structure/B12448352.png)
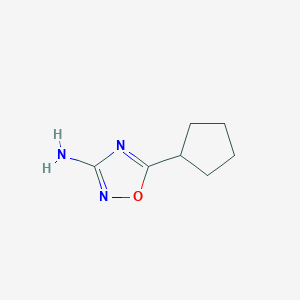
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
